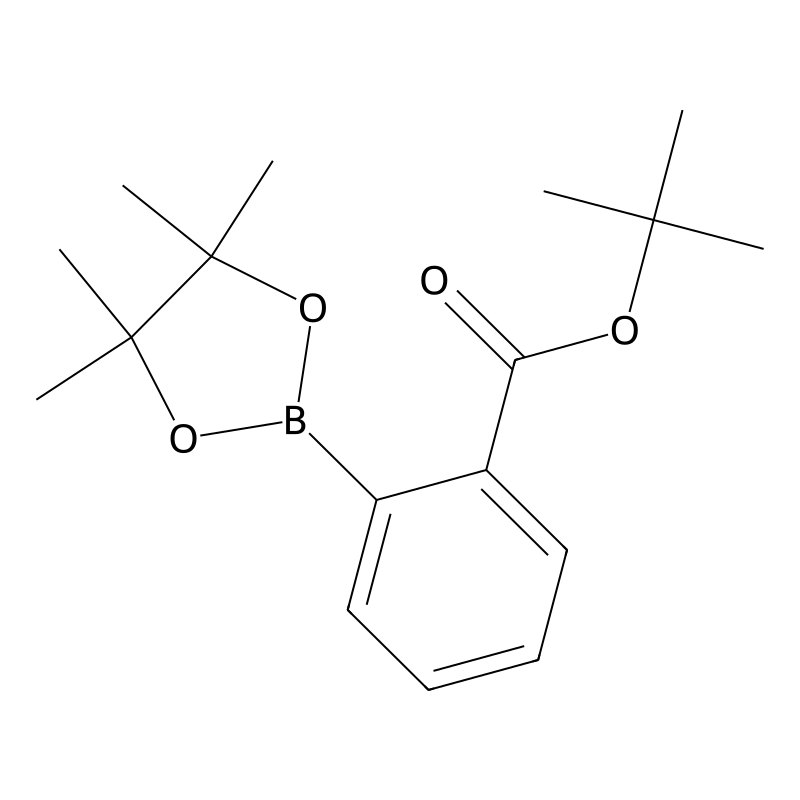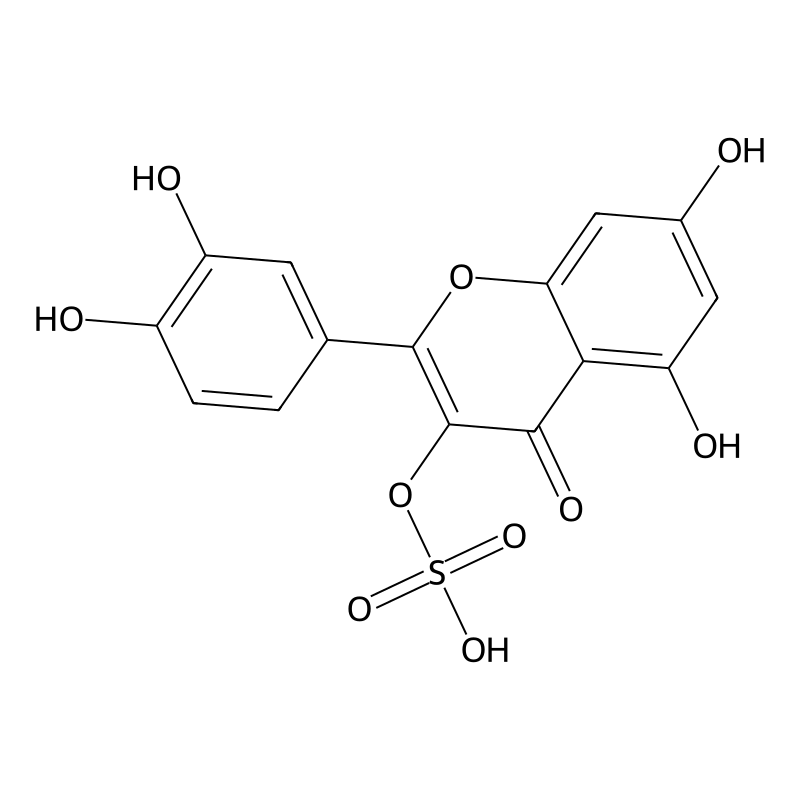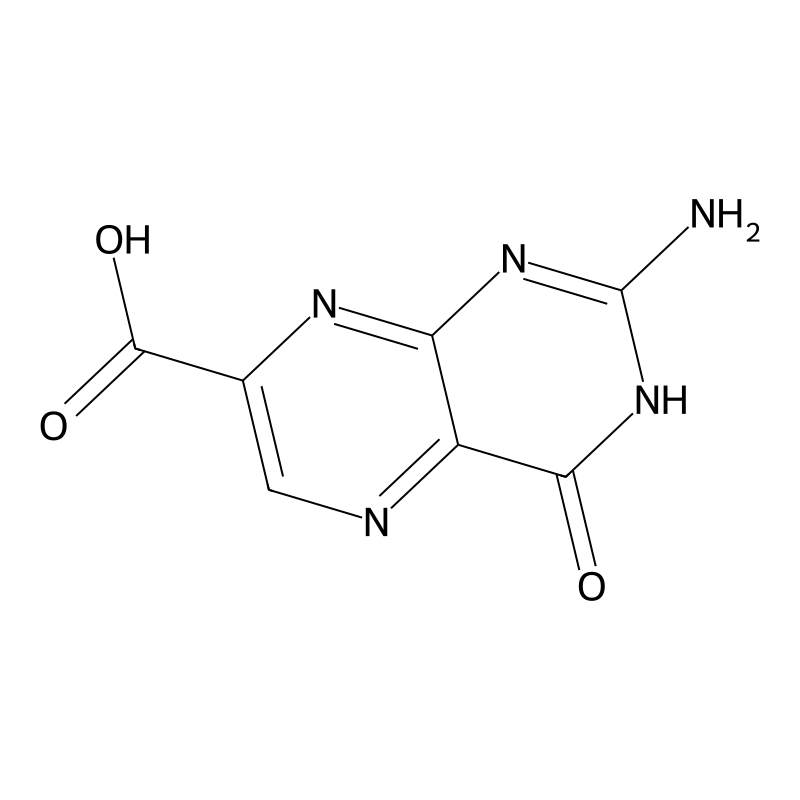2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester (Boc-PhBpin) is a valuable building block in organic synthesis, particularly in the area of Suzuki-Miyaura coupling reactions []. This reaction type allows for the formation of carbon-carbon bonds between an organic moiety containing a boron atom and another organic fragment containing a halide (usually bromide or iodide) []. Boc-PhBpin acts as the boron-containing coupling partner due to the presence of the pinacol ester moiety. The tert-butoxycarbonyl (Boc) group serves as a protecting group for a carboxylic acid functionality. Following successful coupling, the Boc group can be selectively removed under acidic conditions to reveal the carboxylic acid.
Here are some examples of how Boc-PhBpin is used in Suzuki-Miyaura couplings for organic synthesis:
- Synthesis of biaryl compounds with potential applications in medicinal chemistry and materials science [].
- Construction of complex organic molecules with specific functionalities for biological studies [].
- Development of fluorescent probes for cellular imaging [].
Chemical Biology
Boc-PhBpin can also be employed in chemical biology research. The unique combination of a boronate group and a protected carboxylic acid functionality enables the design of molecules that can interact with biomolecules like proteins and enzymes. The boronate group can participate in reversible covalent interactions with certain functional groups on proteins, while the carboxylic acid can be used for further conjugation with other biomolecules like probes or targeting moieties.
Here are some potential applications of Boc-PhBpin in chemical biology:
- Development of inhibitors for enzymes involved in diseases.
- Design of probes for studying protein-protein interactions.
- The specific applications mentioned above are just a few examples, and the potential uses of Boc-PhBpin in scientific research are constantly being explored.
- It is important to consult the relevant scientific literature for detailed protocols and characterization data when using Boc-PhBpin for research purposes.
2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester, commonly referred to as Boc-PhBpin, is an organoboron compound notable for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The compound features a boronic acid moiety protected by a pinacol ester and a tert-butoxycarbonyl group that serves as a protecting group for the carboxylic acid functionality. Its molecular formula is C₁₇H₂₅BO₄, with a molecular weight of approximately 304.19 g/mol .
The structure of Boc-PhBpin includes:
- Boron Atom: Central to its reactivity in coupling reactions.
- Pinacol Group: Provides stability and protects the boronic acid from premature reactions.
- tert-Butoxycarbonyl Group: Protects the carboxylic acid, allowing for selective deprotection under acidic conditions.
Boc-PhBpin does not possess inherent biological activity. Its mechanism of action lies in its ability to participate in Suzuki-Miyaura couplings. During the reaction, the pinacol group transiently activates the boron atom, allowing it to react with a carbon-halide bond on another molecule. This leads to the formation of a new carbon-carbon bond and the release of the pinacol group and a halide ion [].
Boc-PhBpin is primarily involved in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. In these reactions, Boc-PhBpin acts as the boron-containing coupling partner. A generalized reaction can be represented as follows:
Here, represents an alkyl or aryl group, is a leaving group (like bromide or chloride), and Base is typically a base such as sodium carbonate. The reaction facilitates the formation of new carbon-carbon bonds while releasing byproducts like alcohols.
While Boc-PhBpin does not exhibit inherent biological activity, it plays a crucial role in chemical biology research. The boronate group can participate in reversible covalent interactions with specific functional groups on biomolecules such as proteins and enzymes. This property allows for the design of molecules that can interact with biological targets, facilitating further conjugation with probes or targeting moieties.
The synthesis of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester typically involves several steps:
- Formation of Boronic Acid: The initial step often includes the synthesis of the corresponding phenylboronic acid.
- Protection of Functional Groups: The phenolic hydroxyl group is protected using the tert-butoxycarbonyl group.
- Pinacol Ester Formation: The boronic acid is then reacted with pinacol to form the pinacol ester.
These steps may involve various reagents and conditions tailored to ensure high yields and purity of Boc-PhBpin .
Boc-PhBpin finds extensive applications in various fields:
- Organic Synthesis: It serves as a key building block in Suzuki-Miyaura coupling reactions, enabling the construction of complex organic molecules.
- Chemical Biology: Its ability to interact with biomolecules makes it valuable in designing targeted therapies and probes for biological studies.
- Material Science: The compound may also be explored for applications in developing new materials through polymerization processes.
Research into the interactions of Boc-PhBpin with biomolecules indicates its potential for developing new therapeutic agents. The reversible covalent interactions facilitated by the boronate group allow for dynamic binding with proteins and enzymes, which can be exploited in drug design and discovery.
Several compounds share structural similarities with 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Phenyl)boronic Acid | Simple boronic acid without protective groups | Directly reactive without additional protection |
| 4-(tert-Butoxycarbonyl)phenylboronic Acid | Similar protecting group but different substitution | May exhibit different reactivity patterns |
| 2-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester | Contains methoxy instead of tert-butoxycarbonyl | Different solubility and reactivity characteristics |
Uniqueness of 2-(tert-Butoxycarbonyl)phenylboronic Acid Pinacol Ester
The unique combination of the tert-butoxycarbonyl protecting group and the pinacol ester allows for selective reactions that can be finely tuned based on reaction conditions. This versatility makes Boc-PhBpin particularly valuable in synthetic organic chemistry and biological applications compared to its analogs .








